
3-(2,2-Dimethylthiomorpholin-4-yl)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethylthiomorpholin-4-yl)propane-1,2-diol is a chemical compound with the CAS Number: 1594946-20-9. Its molecular weight is 205.32 . The IUPAC name for this compound is 3-(2,2-dimethylthiomorpholino)propane-1,2-diol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19NO2S/c1-9(2)7-10(3-4-13-9)5-8(12)6-11/h8,11-12H,3-7H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique
Biofuel Production and Environmental Impact
One area of application is in the production of biofuels, such as 1,3-propanediol and 2,3-butanediol, which are promising chemicals with a wide range of applications. The research by Xiu and Zeng (2008) discusses the downstream processing of biologically produced diols, emphasizing the need for improved methods in terms of yield, purity, and energy consumption, which could be relevant for the processing or synthesis involving "3-(2,2-Dimethylthiomorpholin-4-yl)propane-1,2-diol" (Xiu & Zeng, 2008).
Chemical Recycling of Carbon Dioxide
The chemical recycling of carbon dioxide to fuels presents an application area where such compounds could play a role as intermediates or catalysts. Centi and Perathoner (2009) review the opportunities in converting carbon dioxide to fuels using renewable energy sources, highlighting the need for efficient processes and catalysts, which could potentially involve "this compound" or related compounds (Centi & Perathoner, 2009).
Environmental Pollution Mitigation
The adsorption of heavy metals using modified clay minerals is another significant area of application, where "this compound" could be studied for its adsorption properties or as a modifying agent. Bhattacharyya and Gupta (2008) review the use of kaolinite and montmorillonite for removing toxic metals, an area where diol derivatives could find relevance in enhancing adsorption capacities or modifying surface properties for better heavy metal capture (Bhattacharyya & Gupta, 2008).
Alternative Fuels and Emission Reduction
Lastly, the development of alternative fuels that reduce hazardous emissions from diesel engines is a critical research area. Baranowski, Bahmanpour, and Kröcher (2017) review the production of polyoxymethylene dimethyl ethers (OME), oxygenated fuels that can significantly reduce soot formation and NOx emissions in diesel engines. "this compound" could potentially play a role in the synthesis or as a precursor in the production of OME or similar environmentally friendly fuels (Baranowski, Bahmanpour, & Kröcher, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,2-dimethylthiomorpholin-4-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-9(2)7-10(3-4-13-9)5-8(12)6-11/h8,11-12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYRIXTZJAACKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CC(CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1594946-20-9 |
Source


|
| Record name | 3-(2,2-dimethylthiomorpholin-4-yl)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2686175.png)
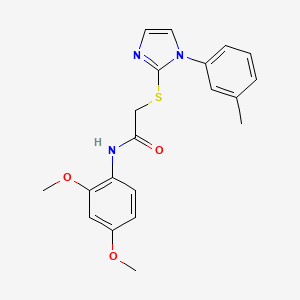

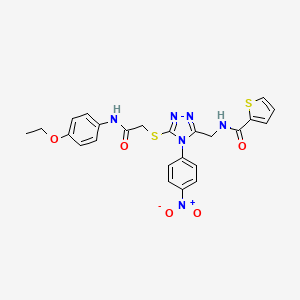
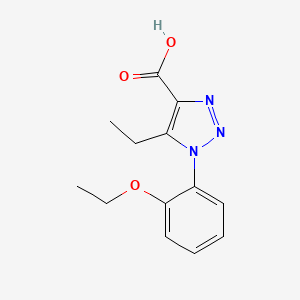

![1-(Tert-butyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2686183.png)

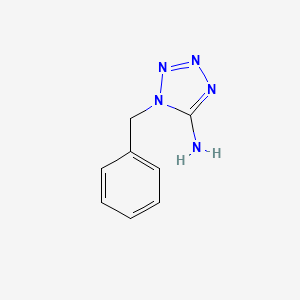
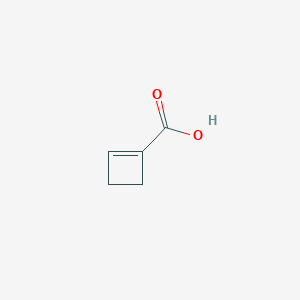
![5-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)-2-fluorobenzamide](/img/structure/B2686192.png)
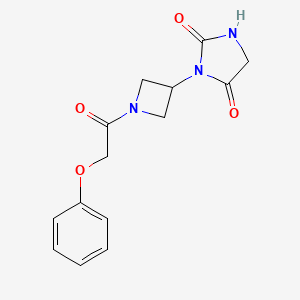
![9-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2686195.png)
![5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2686197.png)
